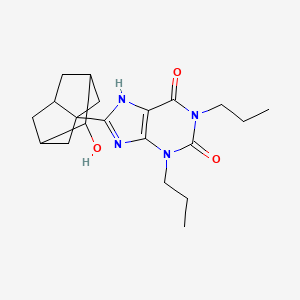![molecular formula C16H17N3O2 B2959611 2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione CAS No. 1051373-06-8](/img/structure/B2959611.png)
2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolines are a type of nitrogen-containing heterocycle . They are structural isomers of quinoline and are related to the important alkaloid papaverine . Isoquinolines find many uses in medicine and other technologies .
Synthesis Analysis
Isoquinolines can be synthesized through several methods . For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines .Molecular Structure Analysis
Isoquinolines have a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The nitrogen atom is part of the pyridine ring .Chemical Reactions Analysis
Isoquinolines can undergo various chemical reactions . For instance, aromatic and heteroaromatic ketoximes underwent a regioselective cyclization with alkynes in the presence of a catalytic amount of RuCl2 and NaOAc to give isoquinoline derivatives .Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base .Applications De Recherche Scientifique
Spectral Characteristics and Sensor Ability
A novel compound closely related to 2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione was synthesized and investigated for its photophysical characteristics and sensor ability, particularly for detecting metal ions. Computational tools were employed to study the structure and properties of the 1,8-naphthalimide-based chromophores, highlighting their potential in sensor applications (Staneva, Angelova, & Grabchev, 2020).
Antiviral Activity
Research on a similar compound demonstrated inhibitory activity against DNA viruses, specifically herpes simplex type 2 (HSV-2), highlighting its potential as a novel antiviral agent. This compound showed significant virucidal activity and a higher potency compared to traditional treatments, such as iododeoxyuridine (GARCIA GANCEDO et al., 2005).
Synthesis of Novel Derivatives
A study described the synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives via the Pictet–Spengler reaction, leveraging a compound structurally similar to 2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione. This research opens new avenues for the development of compounds with potential biological or material applications (Tsai et al., 2018).
Fluorescent Properties for Imaging
Another study focused on the synthesis and fluorescent properties of a water-soluble derivative, exploring its application in bioimaging due to its distinct fluorescent characteristics, influenced by concentration, pH, and solvent (Jin Zhengneng, 2012).
Mécanisme D'action
Safety and Hazards
Isoquinolines, like many organic compounds, can be hazardous. They can cause temporary incapacitation or residual injury . They must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . They are normally stable but can become unstable at elevated temperatures and pressures .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-(dimethylamino)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)13-7-6-12-14-10(13)4-3-5-11(14)15(20)19(9-8-17)16(12)21/h3-7H,8-9,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFJZKSENZCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)
![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)
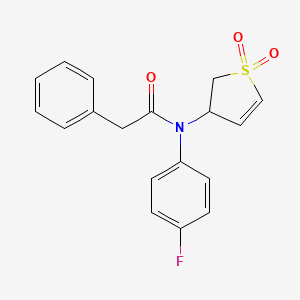
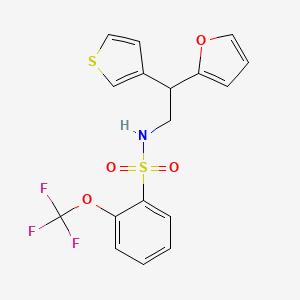
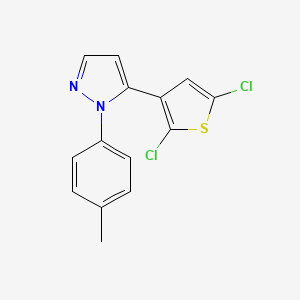
![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)
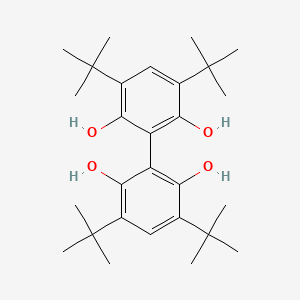
![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)
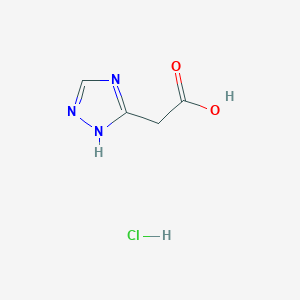


![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)
